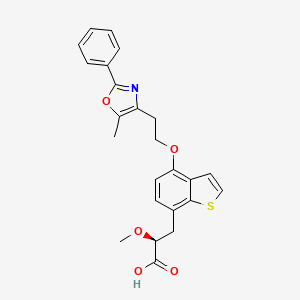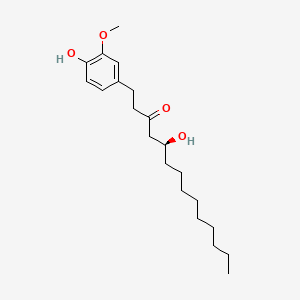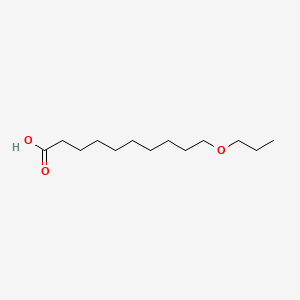
3,3',5'-Triiodo-L-thyronine
Overview
Description
3,3’,5’-Triiodo-L-thyronine, also known as O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine, is a biologically active thyroid hormone. It plays a crucial role in regulating various physiological processes, including metabolism, growth, and development. This compound is commonly referred to as triiodothyronine and is essential for normal body growth and central nervous system maturation in fetuses .
Mechanism of Action
Target of Action
3,3’,5’-Triiodo-L-thyronine, also known as Reverse T3 or T3, is a thyroid hormone that affects almost every physiological process in the body . It primarily targets the thyroid hormone receptors (TRα and TRβ) . These receptors play a crucial role in growth and development, metabolism, body temperature, and heart rate .
Mode of Action
T3 interacts with its targets, the thyroid hormone receptors, leading to various changes in the body. The interaction of T3 with nonhistone proteins in the chromatin initiates the thyroid hormone activity . This interaction regulates cell differentiation and protein expression .
Biochemical Pathways
T3 affects numerous biochemical pathways. It stimulates the metabolic breakdown of glucose, fats, and proteins by enhancing the levels of various metabolic enzymes, including liver glucose 6-phosphatase, hexokinase, and mitochondrial enzymes for oxidative phosphorylation .
Pharmacokinetics
It’s known that thyroid hormones like t3 are produced by the thyroid gland and generated in extrathyroidal tissues
Result of Action
The action of T3 leads to increased rates of protein synthesis and stimulates the breakdown of cholesterol . It also affects embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .
Action Environment
It’s known that thyroid hormones like t3 have widespread effects on the body, influencing various physiological processes Therefore, it’s likely that numerous environmental factors could potentially influence the action of T3
Biochemical Analysis
Biochemical Properties
3,3’,5’-Triiodo-L-thyronine is involved in several biochemical reactions. It interacts with enzymes such as deiodinases, which are responsible for the conversion of thyroxine (T4) to either the active T3 or the inactive Reverse T3. The compound also interacts with thyroid hormone receptors, although it does not activate them like T3. Instead, it competes with T3 for binding sites, thereby modulating the effects of thyroid hormones. Additionally, Reverse T3 can influence the expression of certain genes by interacting with nuclear receptors .
Cellular Effects
3,3’,5’-Triiodo-L-thyronine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Reverse T3 can inhibit the uptake of active T3 by cells, thereby reducing the metabolic rate. It also affects the differentiation and proliferation of cells by interacting with specific receptors and signaling molecules .
Molecular Mechanism
The molecular mechanism of 3,3’,5’-Triiodo-L-thyronine involves its interaction with thyroid hormone receptors and deiodinases. Reverse T3 binds to thyroid hormone receptors but does not activate them, thereby acting as a competitive inhibitor of T3. This binding prevents T3 from exerting its effects on gene expression and metabolic processes. Additionally, Reverse T3 is produced from T4 by the action of deiodinase enzymes, which remove an iodine atom from the outer ring of T4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,5’-Triiodo-L-thyronine can change over time. The compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as temperature and pH. Over time, Reverse T3 can degrade, leading to a reduction in its inhibitory effects on thyroid hormone activity. Long-term studies have shown that prolonged exposure to Reverse T3 can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,3’,5’-Triiodo-L-thyronine vary with different dosages in animal models. At low doses, Reverse T3 can effectively inhibit the activity of T3, leading to a reduction in metabolic rate and energy expenditure. At high doses, Reverse T3 can have toxic effects, including disruptions in thyroid hormone balance and adverse effects on cellular function. Studies have shown that there is a threshold dose beyond which the inhibitory effects of Reverse T3 become pronounced, leading to significant physiological changes .
Metabolic Pathways
3,3’,5’-Triiodo-L-thyronine is involved in several metabolic pathways. It is produced from thyroxine (T4) by the action of deiodinase enzymes, which remove an iodine atom from the outer ring of T4. Reverse T3 can also be further metabolized by deiodinases to inactive metabolites. The compound influences metabolic flux by modulating the activity of enzymes involved in glucose, fat, and protein metabolism. It also affects the levels of various metabolites by competing with T3 for binding to thyroid hormone receptors .
Transport and Distribution
3,3’,5’-Triiodo-L-thyronine is transported and distributed within cells and tissues through specific transporters and binding proteins. It is carried in the blood bound to plasma proteins, which increases its half-life and decreases its uptake by peripheral tissues. Within cells, Reverse T3 can bind to thyroid hormone receptors and other binding proteins, influencing its localization and accumulation. The transport and distribution of Reverse T3 are crucial for its regulatory effects on thyroid hormone activity .
Subcellular Localization
The subcellular localization of 3,3’,5’-Triiodo-L-thyronine plays a significant role in its activity and function. Reverse T3 can be found in the cytoplasm and nucleus of cells, where it interacts with thyroid hormone receptors and other nuclear proteins. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions are essential for the regulation of gene expression and metabolic processes by Reverse T3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’,5’-Triiodo-L-thyronine can be synthesized through several methods. One common approach involves the iodination of L-tyrosine. The reaction typically requires iodine and an oxidizing agent, such as hydrogen peroxide, under acidic conditions. The process involves multiple steps, including the protection of functional groups, iodination, and deprotection .
Industrial Production Methods
In industrial settings, the production of 3,3’,5’-Triiodo-L-thyronine often involves large-scale iodination reactions. The compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The industrial process may also include purification steps, such as crystallization and chromatography, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’,5’-Triiodo-L-thyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atoms, leading to the formation of deiodinated products.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated quinones, while reduction can produce deiodinated derivatives .
Scientific Research Applications
3,3’,5’-Triiodo-L-thyronine has numerous scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Plays a vital role in cell differentiation and protein expression regulation.
Medicine: Used in the treatment of hypothyroidism and other thyroid-related disorders.
Industry: Employed in the production of thyroid hormone supplements and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thyroxine (T4): A precursor to 3,3’,5’-Triiodo-L-thyronine, it is converted to the active form in target tissues.
Reverse T3 (rT3): An inactive form of triiodothyronine that is produced in small amounts.
3,5-Diiodo-L-thyronine (T2): A less iodinated derivative with distinct biological activities.
Uniqueness
3,3’,5’-Triiodo-L-thyronine is unique due to its high biological activity and its role as the primary active thyroid hormone. Unlike thyroxine, which serves as a precursor, triiodothyronine directly influences metabolic processes and gene expression. Its ability to regulate various physiological functions makes it a critical compound in both research and clinical settings .
Properties
CAS No. |
5817-39-0 |
|---|---|
Molecular Formula |
C15H12I3NO4 |
Molecular Weight |
650.97 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoate |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1 |
InChI Key |
HZCBWYNLGPIQRK-LBPRGKRZSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)[O-])[NH3+])I)OC2=CC(=C(C(=C2)I)O)I |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])I)OC2=CC(=C(C(=C2)I)O)I |
Appearance |
Solid powder |
Key on ui other cas no. |
5817-39-0 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,3',5'-Triiodothyronine 3,3,5 Triiodothyronine 3,3,5-Triiodothyronine Reverse T3 Thyroid hormone Reverse Triiodothyronine Triiodothyronine, Reverse |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















